[(2,4-Dinitrophenyl)thio]acetic acid
Overview
Description
[(2,4-Dinitrophenyl)thio]acetic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a thioacetic acid moiety. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol (2,4-dnp), which is known to uncouple oxidative phosphorylation . This suggests that [(2,4-Dinitrophenyl)thio]acetic acid may interact with similar targets involved in energy metabolism.
Mode of Action
2,4-dnp, a related compound, is known to disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and increasing metabolic rate . It is plausible that this compound may have a similar mode of action.
Result of Action
If it acts similarly to 2,4-dnp, it could potentially increase metabolic rate and heat production at the cellular level by disrupting atp synthesis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of these biomolecules .
Cellular Effects
Related compounds such as 2,4-dinitrophenol have been shown to influence cell function by disrupting the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .
Molecular Mechanism
Related compounds such as 2,4-dinitrophenol are known to act as mitochondrial uncouplers . They disrupt the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate .
Temporal Effects in Laboratory Settings
Related compounds such as 2,4-dinitrophenol have been shown to cause rapid increases in metabolic rate, followed by a gradual return to baseline levels .
Dosage Effects in Animal Models
Related compounds such as 2,4-dinitrophenol have been shown to cause dose-dependent increases in metabolic rate .
Metabolic Pathways
Related compounds such as 2,4-dinitrophenol are known to disrupt the electron transport chain in mitochondria, leading to increased heat production and metabolic rate .
Transport and Distribution
Related compounds such as 2,4-dinitrophenol are known to readily cross cell membranes due to their lipophilic nature .
Subcellular Localization
Related compounds such as 2,4-dinitrophenol are known to localize to the mitochondria, where they disrupt the proton gradient across the mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dinitrophenyl)thio]acetic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine group is replaced by the thioacetic acid group. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dinitrophenyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the thio group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioacetic acid derivatives.
Scientific Research Applications
[(2,4-Dinitrophenyl)thio]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylacetic acid: Similar structure but lacks the thio group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the thioacetic acid moiety.
2,4-Dinitroanisole: Contains a methoxy group instead of the thioacetic acid moiety.
Uniqueness
[(2,4-Dinitrophenyl)thio]acetic acid is unique due to the presence of both the dinitrophenyl and thioacetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPTRFZTKVALC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275649 | |
Record name | NSC190577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32403-69-3 | |
Record name | NSC190577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC190577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.